molecular formula C23H28N4O2 B4671546 2-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide

2-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide

Cat. No.: B4671546
M. Wt: 392.5 g/mol
InChI Key: ORRKZASSKYNQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide is a complex organic compound that features a benzodiazole core, a morpholine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methylbenzoyl chloride with 2-[(morpholin-4-yl)methyl]-1-propyl-1H-1,3-benzodiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodiazole core and morpholine ring make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-methyl-N-[2-(morpholin-4-ylmethyl)-1-propylbenzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-3-10-27-21-9-8-18(24-23(28)19-7-5-4-6-17(19)2)15-20(21)25-22(27)16-26-11-13-29-14-12-26/h4-9,15H,3,10-14,16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRKZASSKYNQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C)N=C1CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide
Reactant of Route 2
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2-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide
Reactant of Route 3
2-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide
Reactant of Route 4
2-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide
Reactant of Route 5
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2-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide
Reactant of Route 6
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2-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide

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